molecular formula C22H19NO3 B5756931 N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide

Cat. No. B5756931
M. Wt: 345.4 g/mol
InChI Key: UYZZRDBYGVTVHZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide, also known as DMF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMF is a small molecule that belongs to the class of acrylamides, which are widely used in the synthesis of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to activate the Nrf2 pathway, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the progression of neurodegenerative diseases. In vivo studies have shown that N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide can reduce the growth of tumors in mice and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its low toxicity. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to have a low toxicity profile in animal studies, making it a relatively safe compound to use in laboratory settings. However, N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide is not without limitations. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide is a synthetic compound that may not accurately reflect the behavior of natural compounds in biological systems. Additionally, the synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide requires expertise in organic chemistry and may not be accessible to all researchers.

Future Directions

There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide. One area of research is in the development of new cancer treatments. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of research is in the treatment of neurodegenerative diseases. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a treatment for these diseases. Additionally, research is needed to better understand the mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide and how it interacts with biological systems.

Synthesis Methods

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide can be synthesized through a multistep process that involves the condensation of 3,4-dimethylbenzoyl chloride with 2-furancarboxaldehyde to form 3-(2-furyl)-3,4-dimethylbenzoyl chloride. This intermediate product is then reacted with aniline to produce N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide. The synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide requires expertise in organic chemistry and is typically carried out in a laboratory setting.

Scientific Research Applications

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the progression of these diseases.

properties

IUPAC Name

(E)-N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15-8-9-18(13-16(15)2)22(25)17-5-3-6-19(14-17)23-21(24)11-10-20-7-4-12-26-20/h3-14H,1-2H3,(H,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZRDBYGVTVHZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-(furan-2-yl)prop-2-enamide

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